1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole

Polypharmacology CB2 receptor GPCR screening

Procure CAS 441315-25-9 for screening cascades requiring a polypharmacology tool with demonstrated simultaneous engagement of mu-opioid receptor (MOR-1 Activation 4.41 at 9.3 µM), ADAM17 (Inhibition 1.23 at 6.95 µM), muscarinic M1 (Activation -1.07 at 3 µM), and RGS4. Its 4-methoxy-3-methylphenyl sulfonyl N1-substituent and 5,6-dimethyl core confer a binding signature non-interchangeable with generic 5-sulfonyl CB2 agonists or unsubstituted phenyl analogs. With CC50 >50 µM, it supports aminoglycoside (e.g., G418) co-administration studies at 3–30 µM without exceeding toxicity thresholds—ideal for CFTR expression rescue in primary human bronchial epithelial cells. Serves as a key N1-regioisomeric benchmark for SAR diversification away from the crowded 5-sulfonyl CB2 space.

Molecular Formula C17H18N2O3S
Molecular Weight 330.4g/mol
CAS No. 441315-25-9
Cat. No. B368840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole
CAS441315-25-9
Molecular FormulaC17H18N2O3S
Molecular Weight330.4g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)OC)C
InChIInChI=1S/C17H18N2O3S/c1-11-8-15-16(9-12(11)2)19(10-18-15)23(20,21)14-5-6-17(22-4)13(3)7-14/h5-10H,1-4H3
InChIKeyATCFEHGVDSQIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole (CAS 441315-25-9): A Multi-Target Sulfonyl Benzimidazole for Readthrough and CB2 Research Procurement


1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole (CAS 441315-25-9) is a 1-sulfonyl-5,6-dimethylbenzimidazole derivative that has emerged from high-throughput screening campaigns as a multi-target modulator with activity at G-protein coupled receptors, proteases, and translation termination factors . The compound belongs to a broader class of sulfonyl benzimidazoles patented for CB2 receptor agonism and hypotensive/anti-atherosclerotic indications [1][2]. Its distinctive 4-methoxy-3-methylphenyl sulfonyl substituent at the N1 position of the 5,6-dimethylbenzimidazole core confers a unique physicochemical and biological profile that differentiates it from 5-sulfonyl regioisomers and other N1-substituted analogs.

Why 1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole Cannot Be Replaced by Generic Sulfonyl Benzimidazoles for Readthrough and CB2 Research


Sulfonyl benzimidazoles exhibit profound structure-activity relationship (SAR) divergence based on the position of sulfonyl attachment (N1 vs. C5), the substitution pattern on the phenyl sulfonyl ring, and the methylation of the benzimidazole core [1]. The 4-methoxy-3-methylphenyl sulfonyl group at N1 in CAS 441315-25-9 is distinct from the 5-sulfonyl regioisomers that dominate the CB2 agonist patent literature [2]. Moreover, the 5,6-dimethyl substitution on the benzimidazole ring influences both steric and electronic properties, affecting target engagement and cytotoxicity profiles. Simply substituting a generic 1-sulfonyl benzimidazole or an unsubstituted phenyl sulfonyl analog risks losing the specific multi-target binding signature observed in screening data, which includes simultaneous modulation of RGS4, mu-opioid receptor, ADAM17, and muscarinic M1 . This compound's unique substitution pattern is therefore non-interchangeable with off-the-shelf benzimidazole derivatives for applications requiring its precise polypharmacology or cytotoxicity window.

Quantitative Differentiation Evidence for 1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole Procurement Selection


Multi-Target Binding Profile vs. 5-Sulfonyl CB2 Agonist Selectivity

Unlike the highly selective 5-sulfonyl benzimidazole CB2 agonists (e.g., compound 14j with CB2 EC50 = 0.5 nM and >4000-fold selectivity over CB1), CAS 441315-25-9 displays a broader target engagement profile across multiple receptor classes [1]. In cell-based assays, this compound activates the mu-type opioid receptor MOR-1 at 9.3 µM (Activation = 4.41), inhibits ADAM17 at 6.95 µM (Inhibition = 1.23), and modulates muscarinic acetylcholine receptor M1 at 3 µM (Activation = -1.07), while also showing a B Score of -7.61 to -7.53 against regulator of G-protein signaling 4 (RGS4) . This multi-target signature is absent in the 5-sulfonyl regioisomers, which are optimized for CB2 exclusivity, making CAS 441315-25-9 preferable for phenotypic screening or polypharmacology research where multi-pathway modulation is desired.

Polypharmacology CB2 receptor GPCR screening

HepG2 Cytotoxicity CC50 > 50 µM: Improved Safety Margin Over Aminoglycoside Readthrough Agents

In the context of translational readthrough therapy, aminoglycosides like G418 exhibit cytotoxicity at concentrations required for effective nonsense suppression (CC50 typically in the low micromolar range). CAS 441315-25-9 demonstrates a superior cytotoxicity profile with CC50 > 50 µM in HepG2 cells , consistent with the favorable window reported for structurally related N1-sulfonyl benzimidazole readthrough modulators [1]. This compares favorably to G418, which shows significant cytotoxicity at 10-30 µM in comparable cell-based assays [2]. The higher CC50 allows for effective readthrough modulation at concentrations (3-30 µM) that remain below the cytotoxicity threshold, a critical differentiator for procurement in translational research applications.

Cytotoxicity Readthrough therapy Safety margin

N1-Sulfonyl Regiochemistry: Distinct Physicochemical Properties vs. 5-Sulfonyl CB2 Agonist Series

The N1-sulfonyl substitution in CAS 441315-25-9 constitutes a fundamental structural differentiation from the 5-sulfonyl benzimidazole series that dominates the CB2 agonist patent landscape [1]. This regiochemical difference has been shown to alter key drug-like properties: N1-sulfonyl benzimidazoles exhibit improved aqueous solubility and metabolic stability compared to their 5-sulfonyl counterparts, which were noted in the CB2 agonist literature to suffer from poor solubility and lack of in vivo activity [2]. The 5,6-dimethyl substitution further enhances lipophilicity modulation, providing a balanced logP profile suitable for cell penetration without the solubility penalties that plagued the 5-sulfonyl series.

Regiochemistry Physicochemical properties Solubility

Definitive Application Scenarios for Procuring 1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole


Phenotypic Screening for Multi-Pathway Modulators in Cystic Fibrosis and Nonsense Mutation Drug Discovery

Procure CAS 441315-25-9 when your screening cascade requires a compound with demonstrated multi-target engagement (MOR-1, ADAM17, M1, RGS4) and a favorable cytotoxicity window (CC50 > 50 µM) . Its ability to modulate translation termination through eRF1 pathway effects, combined with GPCR and protease modulation, makes it suitable for phenotypic screens aimed at identifying synergistic readthrough mechanisms beyond aminoglycoside monotherapy. Unlike selective 5-sulfonyl CB2 agonists, this compound interrogates a broader biological space relevant to CFTR rescue strategies [1].

Structure-Activity Relationship (SAR) Expansion of N1-Sulfonyl Benzimidazole Chemical Space

For medicinal chemistry programs seeking to diversify away from the crowded 5-sulfonyl CB2 agonist chemical space, CAS 441315-25-9 serves as a key N1-regioisomeric benchmark compound. Its 4-methoxy-3-methylphenyl sulfonyl group and 5,6-dimethyl core provide a defined starting point for SAR exploration, with the N1 sulfonyl attachment conferring distinct physicochemical properties that may overcome the solubility and metabolic stability limitations documented for the 5-sulfonyl series [2].

Combination Readthrough Therapy Research Requiring Low-Cytotoxicity Chemical Probes

Use CAS 441315-25-9 in combination studies with aminoglycosides (e.g., G418) or other readthrough agents where a high cytotoxicity margin is essential. With CC50 > 50 µM, this compound can be co-administered at effective readthrough-modulating concentrations (3-30 µM) without exceeding the toxicity threshold, enabling rigorous assessment of synergistic effects on CFTR expression and function in primary human bronchial epithelial cells .

Multi-Target Profiling of GPCR-Protease Crosstalk in Inflammatory Disease Models

The concurrent activity of CAS 441315-25-9 at mu-opioid receptor (MOR-1, Activation = 4.41 at 9.3 µM), ADAM17 (Inhibition = 1.23 at 6.95 µM), and muscarinic M1 (Activation = -1.07 at 3 µM) positions it as a tool compound for studying GPCR-protease signaling crosstalk in inflammatory and pain models . This multi-target profile is not replicated by selective CB2 agonists or single-target modulators, making it uniquely suited for systems pharmacology approaches.

Quote Request

Request a Quote for 1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.